2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1185292-76-5
VCID: VC3385227
InChI: InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3
SMILES: CC1=CC(=NN1C)CC#N
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

CAS No.: 1185292-76-5

Cat. No.: VC3385227

Molecular Formula: C7H9N3

Molecular Weight: 135.17 g/mol

* For research use only. Not for human or veterinary use.

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile - 1185292-76-5

Specification

CAS No. 1185292-76-5
Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
IUPAC Name 2-(1,5-dimethylpyrazol-3-yl)acetonitrile
Standard InChI InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3
Standard InChI Key VATJIQKCMWMOIF-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)CC#N
Canonical SMILES CC1=CC(=NN1C)CC#N

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile belongs to the class of pyrazole derivatives characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features methyl groups at positions 1 and 5 of the pyrazole ring, with an acetonitrile (-CH₂CN) group extending from position 3. This arrangement creates a unique chemical entity with distinctive electronic properties and potential reactivity patterns compared to other pyrazole compounds.

The pyrazole core provides aromatic stability to the molecule, while the methyl substituents offer steric protection and electronic enrichment. The acetonitrile group introduces a reactive nitrile functionality that can participate in various chemical transformations, making this compound valuable for synthetic applications.

Physical and Chemical Properties

While specific experimental data for 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile is limited in the provided search results, predictions based on similar pyrazole compounds suggest it would possess the following properties:

PropertyExpected Value/Characteristic
Physical StateCrystalline solid at room temperature
SolubilityModerately soluble in organic solvents (acetonitrile, dichloromethane); Limited water solubility
Molecular WeightApproximately 161.19 g/mol
Melting PointEstimated range: 95-120°C
StabilityGenerally stable under normal conditions
ReactivityReactive at the nitrile group; Stable pyrazole core

The pyrazole ring typically demonstrates stability against oxidation and reduction conditions, while the nitrile group may undergo hydrolysis, reduction, or nucleophilic addition under appropriate conditions.

Spectroscopic Characteristics

Based on related pyrazole derivatives, 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile would show characteristic spectroscopic features:

Spectroscopic MethodExpected Key Features
¹H NMRSignals for methyl groups at positions 1 and 5 (typically 2.2-2.5 ppm); CH₂ signal of acetonitrile group (3.8-4.0 ppm); Ring proton at position 4 (5.9-6.1 ppm)
¹³C NMRCharacteristic signals for methyl carbons, methylene carbon, nitrile carbon, and pyrazole ring carbons
IRStrong C≡N stretching band (approximately 2200-2260 cm⁻¹); Pyrazole ring vibrations
Mass SpectrometryMolecular ion peak at m/z 161; Fragmentation pattern involving loss of methyl groups and acetonitrile fragment

The ¹H NMR pattern would be particularly diagnostic, showing the distinctive methyl signals and the characteristic CH₂ group adjacent to the nitrile function .

Synthetic Pathways and Preparation

Laboratory Synthesis Methods

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile would likely follow established methods for similar pyrazole derivatives. Based on synthetic approaches for related compounds, potential pathways include:

  • Condensation of hydrazines with appropriate β-dicarbonyl compounds to form the pyrazole ring, followed by incorporation of the acetonitrile group.

  • Modification of existing pyrazole compounds through functional group transformations to introduce the acetonitrile moiety.

  • Nucleophilic substitution reactions on appropriately functionalized pyrazole derivatives.

The specific reaction conditions would typically involve solvents such as acetonitrile, dichloromethane, or dimethylformamide, often under reflux conditions to ensure complete conversion.

Reaction Conditions and Considerations

Based on the synthesis of similar pyrazole derivatives, the following reaction conditions would likely be employed:

ParameterTypical Conditions
SolventAcetonitrile, dichloromethane, DMF
TemperatureRoom temperature to reflux (depending on reaction step)
CatalystsLewis acids for certain transformations
PurificationColumn chromatography, recrystallization
MonitoringTLC, as used for similar compounds in literature

For instance, the synthesis might involve reactions conducted at room temperature for 24 hours with subsequent addition of ice-cold water to precipitate the product, similar to methods described for analogous pyrazole derivatives .

Chemical Reactivity and Transformations

Characteristic Reactions

The reactivity of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile would be primarily determined by its functional groups. Based on similar compounds, the following reactions can be anticipated:

Reaction TypeParticipating GroupExpected Products
HydrolysisNitrileCorresponding amide or carboxylic acid
ReductionNitrilePrimary amine derivatives
Nucleophilic AdditionNitrileVarious adducts with nucleophiles
OxidationPyrazole ring (limited)Oxidized derivatives (under harsh conditions)
SubstitutionMethyl groups (limited)Substituted derivatives (under specialized conditions)

The nitrile group represents the most reactive site, potentially undergoing transformations to amides, carboxylic acids, or amines under appropriate conditions.

Reaction Mechanisms

The mechanisms of these reactions would follow established pathways for nitrile chemistry. For example, hydrolysis would proceed through nucleophilic attack on the carbon of the nitrile group, followed by subsequent steps to form either amide or carboxylic acid products. Reduction would likely involve hydride transfer to the nitrile carbon, followed by protonation steps to yield primary amine products.

Stability Considerations

The pyrazole core of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile provides considerable stability to the molecule. The aromatic character of the pyrazole ring makes it resistant to many oxidizing and reducing conditions, though the nitrile group may be more susceptible to chemical transformations. Under normal storage conditions, the compound would likely remain stable, similar to other pyrazole derivatives of comparable structure .

Research Applications and Biological Activity

Application TypePotential ActivityMechanism Considerations
FungicidalPossible activity against plant pathogensMay involve enzyme inhibition in fungal systems
HerbicidalPotential for weed controlCould interact with plant growth regulation pathways
InsecticidalPossible activity against certain insect speciesMay target insect-specific metabolic processes

The literature indicates significant interest in pyrazole derivatives for agricultural applications, with targeted synthesis efforts aimed at developing new compounds with specific biological activities .

Chemical Research Applications

In the field of chemistry, 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile could serve as:

  • A building block for the synthesis of more complex molecules

  • A reagent in specific organic reactions

  • An intermediate in the production of specialty chemicals

  • A model compound for studying reaction mechanisms involving pyrazole rings and nitrile functionalities

These applications would leverage the distinctive structural features of the compound and its potential reactivity patterns.

Comparison with Related Compounds

Structural Analogues

Several related pyrazole derivatives share structural similarities with 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile:

CompoundStructural ComparisonDistinctive Features
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrileContains same acetonitrile group at position 3Features 2,4-dimethylphenyl at position 5 instead of methyl group
1,5-Dimethyl-1H-pyrazoleShares the 1,5-dimethyl pyrazole coreLacks the acetonitrile group
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamideContains the 1,5-dimethyl pyrazole coreHas phenoxyacetamide group and additional ethyl spacer

Each of these compounds would exhibit distinct chemical and biological properties due to their specific substitution patterns.

Structure-Activity Relationships

The presence of different functional groups significantly impacts the biological activity and chemical reactivity of these compounds:

  • The nitrile group in 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile provides a reactive site for various transformations and potential biological interactions.

  • The methyl groups at positions 1 and 5 influence the electronic distribution within the pyrazole ring, affecting its reactivity and interaction with biological targets.

  • Compounds with larger aromatic substituents (like 2,4-dimethylphenyl) may demonstrate different biological activities due to enhanced lipophilicity and potential for additional binding interactions.

These structure-activity relationships would be crucial for understanding and predicting the compound's behavior in various applications.

Unique Properties

2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile possesses several distinctive features compared to its analogues:

  • The combination of a relatively simple 1,5-dimethyl pyrazole core with the reactive acetonitrile functionality provides a balance of stability and reactivity.

  • The absence of larger aromatic substituents results in lower molecular weight and potentially different pharmacokinetic properties compared to compounds like 2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile.

  • The specific substitution pattern creates a unique electronic environment within the molecule, influencing its chemical behavior and potential biological interactions.

Analytical Methods and Characterization

Identification Techniques

For the characterization and identification of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile, several analytical methods would be applicable:

Analytical MethodApplicationKey Parameters
NMR SpectroscopyStructure confirmation¹H and ¹³C signal patterns for pyrazole ring, methyl groups, and CH₂CN moiety
Mass SpectrometryMolecular weight confirmationMolecular ion and fragmentation pattern
IR SpectroscopyFunctional group identificationC≡N stretch, pyrazole ring vibrations
HPLCPurity assessmentRetention time under standardized conditions
Elemental AnalysisComposition verificationC, H, N percentages

For monitoring reactions involving this compound, thin-layer chromatography (TLC) using solvent systems such as acetone/hexane (2:1) would be appropriate, similar to methods used for related pyrazole derivatives .

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